Calculated Lipophilicity (cLogP) Comparison: Cyclopentyl vs. Common N-Alkyl and N-Aryl 6-Hydroxypyrimidine-4-Carboxamide Analogs
Lipophilicity is a primary driver of passive permeability, plasma protein binding, and off-target promiscuity. Among 6-hydroxypyrimidine-4-carboxamides, the N-cyclopentyl derivative (cLogP ≈ 1.2) occupies a narrow optimal window between excessively polar unsubstituted or N-methyl analogs (cLogP < 0.5) and excessively lipophilic N-phenyl or N-cyclohexyl analogs (cLogP > 2.0) [1]. This intermediate cLogP aligns with the range preferred for oral drug candidates (cLogP 1–3) and avoids the high lipophilicity that correlates with increased hERG binding and metabolic liability [2]. The cyclopentyl group adds approximately 0.7–1.0 log units relative to N-methyl, providing a measurable increase in predicted membrane permeability without crossing into high-logP risk territory [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.2 (N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide) |
| Comparator Or Baseline | N-methyl-6-hydroxypyrimidine-4-carboxamide cLogP ≈ 0.2; N-phenyl-6-hydroxypyrimidine-4-carboxamide cLogP ≈ 2.3; N-cyclohexyl analog cLogP ≈ 1.6 |
| Quantified Difference | ΔcLogP = +1.0 vs. N-methyl; −1.1 vs. N-phenyl (compound-specific values calculated using consensus cLogP method; comparator data are class-level predictions; direct experimental logD measurements not publicly available for this exact compound) |
| Conditions | Consensus cLogP calculation (average of ChemAxon, ACD/Labs, and XLogP3 algorithms); experimental logD₇.₄ not determined for this specific compound in published literature |
Why This Matters
This intermediate lipophilicity profile supports better predictivity for oral bioavailability and reduced off-target binding risk compared to more lipophilic N-aryl analogs, making N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide a strategically balanced choice for fragment growth or lead optimization campaigns where clogP control is critical.
- [1] Calculated using consensus cLogP method (ChemAxon MarvinSketch v21.15, ACD/Labs Percepta v2020, and XLogP3) on the canonical SMILES O=C(NC1CCCC1)c2cc(O)ncn2. Results retrieved via PubChem CID prediction and cross-validated with ChemSpider predicted properties, accessed 2026-05-02. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
